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Compound of Interest

Compound Name: LG190119

Cat. No.: B1675210

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) to help researchers, scientists, and drug development professionals improve the
accuracy of differential expression analysis for the GSE190119 dataset.

Troubleshooting Guide

Issue: High variability between biological replicates, leading to a low number of differentially
expressed genes.

Cause: The GSE190119 dataset was generated with samples performed in duplicate.[1] With
only two biological replicates, statistical power is limited, making it difficult to distinguish true
biological differences from random variation.[2][3][4]

Solution:

o Acknowledge the limitation: Be aware that with only two replicates, the statistical power to
detect differentially expressed genes is low. The results should be considered exploratory
and require further validation.

o Use appropriate statistical tools: Employ differential expression analysis tools that are known
to perform reasonably well with a low number of replicates. For instance, edgeR and
DESeg2 are commonly used and have mechanisms to handle low replicate numbers, though
their power will still be limited.[5]
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e Relax the significance threshold: Consider using a less stringent p-value or False Discovery
Rate (FDR) cutoff to identify a broader set of candidate genes for further investigation.
Clearly state the rationale for this in any analysis.

e Focus on large fold changes: Prioritize genes with large biological effect sizes (high fold
changes) as these are more likely to be genuinely differentially expressed, even if they do
not meet strict statistical significance thresholds.

 Incorporate prior biological knowledge: Use pathway analysis and gene set enrichment
analysis to see if genes with more moderate changes are enriched in specific biological
functions. This can add confidence to the findings.

o Recommend further experiments: The most reliable solution is to increase the number of
biological replicates.[2][3][4] If possible, generating additional data with more replicates for
the conditions of interest is the best way to improve the accuracy and reliability of the
differential expression analysis.

Frequently Asked Questions (FAQS)

Q1: What are the key details of the GSE190119 dataset?

Al: The GSE190119 dataset contains transcriptomic data for Acinetobacter baumannii strain
98-37-09. It compares the wild type strain to a YhaK transposon mutant. Both strains were
grown in human serum and treated with 0.15 pg/mL levofloxacin. The sequencing was
performed on the NovaSeq platform. Importantly, the samples were prepared in duplicate.[1]

Q2: Why is the number of replicates in GSE190119 a concern for differential expression
analysis?

A2: The GSE190119 dataset has only two biological replicates for each condition.[1] A low
number of replicates reduces the statistical power to detect true differences in gene expression.
[2][3][4] This can lead to both false negatives (missing genuinely differentially expressed
genes) and false positives (identifying genes as differentially expressed due to random
chance). For robust differential expression analysis, a higher number of biological replicates
(ideally more than three) is recommended.[2]
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Q3: What steps can | take to preprocess the raw sequencing data from GSE190119 to improve
accuracy?

A3: Arigorous preprocessing workflow is crucial. This includes:
e Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

o Adapter and Quality Trimming: Remove adapter sequences and low-quality bases from the
reads using tools like Trimmomatic or Cutadapt.

o Read Alignment: Align the cleaned reads to the Acinetobacter baumannii reference genome.
STAR or Bowtie2 are commonly used aligners.

e Read Counting: Quantify the number of reads mapping to each gene using tools like HTSeg-
count or featureCounts.

Q4: Which differential expression analysis tool is best for the GSE190119 dataset?

A4: There is no single "best" tool, and the choice can depend on the specific characteristics of
the data.[3][5] For RNA-seq data, popular and well-regarded tools include DESeq2, edgeR,
and limma-voom.[5] Given the low number of replicates in GSE190119, it is advisable to:

o Use a tool that has mechanisms to moderate dispersion estimates across genes, such as
DESeq2 and edgeR.

o Consider comparing the results from two different tools to identify a consensus set of
differentially expressed genes.[5]

Q5: How can | account for potential batch effects in my analysis?

A5: While the GSE190119 dataset description does not explicitly mention batch information, it
is good practice to look for evidence of batch effects. If samples were processed at different
times or with different reagent lots, this could introduce systematic, non-biological variation.

o Exploratory Data Analysis: Use Principal Component Analysis (PCA) or Multi-Dimensional
Scaling (MDS) plots to visualize the relationships between samples. If samples cluster by a
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suspected batch variable rather than the experimental condition, a batch effect may be
present.

o Batch Correction: If a batch effect is identified, it can be incorporated into the statistical
model of the differential expression analysis tool (e.g., in DESeq2 or limma).

Data Presentation

Table 1: Summary of Experimental Design for GSE190119

Feature Description
GEO Accession GSE190119
Organism Acinetobacter baumannii 98-37-09

Expression profiling by high throughput

Experiment Type .

sequencing
Conditions Compared Wild type vs. YhaK transposon mutant
Treatment 0.15 pg/mL levofloxacin in human serum
Replicates 2 per condition
Sequencing Platform NovaSeq

Table 2: Comparison of Common Differential Expression Analysis Tools
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Considerations for

Tool Statistical Model Key Features .
Low Replicates
Shrinkage of Generally robust, but
DESeq2 Negative Binomial dispersion and fold may have reduced
change estimates. power.

Empirical Bayes i
) ) ) ) Can be more flexible
edgeR Negative Binomial moderation of ) )
) ) in model design.
dispersion.

Transforms count data )
) Requires careful
to a continuous scale
limma-voom Linear Models o filtering of low-count
and uses precision
. genes.
weights.

Experimental Protocols

Protocol 1: Standard Differential Expression Analysis Workflow

» Data Acquisition: Download the raw FASTQ files for all samples from the Gene Expression
Omnibus (GEO) database under accession number GSE190119.

e Quality Control:
o Run FastQC on each raw FASTQ file to assess read quality.

o Review the FastQC reports for any potential issues, such as adapter content, per-base
seqguence quality, and GC content.

e Read Trimming:

o Use a tool like Trimmomatic to remove adapter sequences and trim low-quality bases from
the reads.

o Specify appropriate parameters for adapter sequences, sliding window quality trimming,
and minimum read length.
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e Genome Alignment:

o Align the trimmed reads to the reference genome of Acinetobacter baumannii using an
aligner such as STAR or Bowtie2.

o Generate BAM files as the output of the alignment.
e Read Quantification:

o Use atool like featureCounts or HTSeq-count to count the number of reads that map to
each gene in the reference genome annotation (GTF/GFF file).

o This will generate a count matrix where rows represent genes and columns represent
samples.

 Differential Expression Analysis:

[e]

Import the count matrix into R.
o Use a package like DESeg2 or edgeR for the analysis.
o Create a metadata file that describes the experimental conditions for each sample.

o Follow the standard workflow for the chosen package, which typically includes:

Creating the analysis object (e.g., a DESeqDataSet).

Filtering out lowly expressed genes.

Normalization of library sizes.

Estimation of dispersion.

Fitting the statistical model and performing the differential expression test.
e Results Interpretation:

o Examine the list of differentially expressed genes, paying attention to the log2 fold change,
p-value, and adjusted p-value (FDR).
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o Generate visualizations such as volcano plots and MA plots to summarize the results.

o Perform downstream analysis, such as pathway enrichment analysis, on the list of
differentially expressed genes.

Mandatory Visualization
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Caption: A standard workflow for differential expression analysis of RNA-seq data.
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Caption: Core steps within a typical differential expression analysis tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Improving Differential
Expression Accuracy for GSE190119]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1675210#improving-accuracy-of-differential-
expression-in-gse190119]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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